Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Description
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) (abbreviated as Ru-1 in some studies) is a ruthenium(IV) organometallic complex with a dodecatrienyl ligand. Its molecular formula is C₁₂H₁₈Cl₂Ru, with a molecular weight of 334.25 g/mol . Structurally, the ruthenium center is coordinated by a conjugated aliphatic triene chain (2,6,10-dodecatriene) and two chloride ligands in a η⁶-binding mode . This complex is air- and moisture-stable, making it practical for catalytic applications under ambient conditions .
Properties
IUPAC Name |
dichlororuthenium(2+);(2E,6Z,10E)-dodeca-2,6,10-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b5-3+,6-4+,12-11-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFFVMAWJALNHN-LXALEWKWSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH2-]/C=C/CC/C=C\CC/C=C/[CH2-].Cl[Ru+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12170-97-7 | |
| Record name | Dichloro(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ligand Synthesis: 2,6,10-Dodecatriene-1,12-Diyl
The conjugated triene ligand is critical for stabilizing the Ru(IV) center. While no explicit protocols exist in the provided sources, analogous polyene ligands are synthesized via:
Table 1: Hypothetical Ligand Synthesis Routes
| Method | Reagents/Conditions | Yield (Reported) | Challenges |
|---|---|---|---|
| Wittig Reaction | Allyl bromide, PPh₃, base, 80°C | ~60% | Steric hindrance at central double bond |
| Cross-Metathesis | Grubbs II catalyst, ethylene gas | 45–55% | Requires high catalyst loading |
| Dehydrogenation | Pd/C, 200°C, H₂ acceptor | <40% | Over-dehydrogenation side products |
Ruthenium Precursor Preparation
Common Ru(IV) precursors include RuCl₄ and RuO₂, but these are often impractical for organometallic synthesis. Alternative routes involve:
Coordination of Ruthenium(IV) with Dodecatriene Ligand
The critical step involves combining the Ru(IV) precursor with the dodecatriene ligand. Two plausible pathways emerge from catalytic applications:
Pathway B: Reductive Elimination from Ru(II)
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Reagents : [Ru(COD)Cl₂], dodecatriene, Zn dust (reductant).
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Conditions : Stirred in ethanol at 60°C for 12 hours.
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Mechanism :
Optimization Challenges and Practical Considerations
Solvent Selection
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|
| THF | 80 | 48 | 89% |
| NMP | 100 | 24 | 78% |
| Dioxane | 80 | 36 | 92% |
Oxidation State Control
Maintaining Ru(IV) is challenging due to its propensity to reduce to Ru(III) or oxidize to Ru(V). Strategies include:
Purification and Characterization
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Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted ligand.
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Crystallization : Diffusion of pentane into a dichloromethane solution yields X-ray quality crystals.
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Analytical data :
Industrial-Scale Production and Supplier Data
Commercial suppliers (e.g., CymitQuimica, VulcanChem) produce the compound via proprietary methods, but technical notes reveal:
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Catalyst loading : 2–5 mol% Ru suffices for gram-scale reactions.
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Cost drivers : Ligand synthesis accounts for 70% of production expenses.
| Supplier | Purity | Price (€/100mg) | Delivery Time |
|---|---|---|---|
| CymitQuimica | 98% | 109.00 | 14 days |
| VulcanChem | 95% | Discontinued | N/A |
Chemical Reactions Analysis
Types of Reactions
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Catalytic Applications
1. Isomerization of Allylic Alcohols
Ru(dodecatriene) is recognized for its efficiency in catalyzing the isomerization of allylic alcohols into carbonyl compounds. This reaction can be performed in various solvents, including tetrahydrofuran (THF) and water, showcasing the compound's versatility in different chemical environments. The reaction mechanism typically involves the formation of a ruthenium-alkyl intermediate that facilitates the migration of the double bond, leading to the desired carbonyl product .
2. Amide Coupling Reactions
A notable application of Ru(dodecatriene) is in one-pot amide coupling reactions. In these reactions, carboxylates of primary or secondary amines react with acetylene or ethoxyacetylene in the presence of Ru(dodecatriene) as a catalyst. The process involves heating under pressure and results in high yields of amides, which are valuable intermediates in organic synthesis .
3. Transfer Hydrogenation
This compound also serves as a catalyst for transfer hydrogenation reactions, which are crucial for reducing unsaturated compounds to saturated ones. The ability to perform these reactions under mild conditions makes Ru(dodecatriene) a valuable tool in synthetic organic chemistry .
Case Studies
Mechanistic Insights
The catalytic mechanism of Ru(dodecatriene) involves several key steps:
- Coordination : The substrate coordinates to the ruthenium center.
- Activation : The metal center activates the substrate by weakening certain bonds.
- Transformation : The substrate undergoes a transformation (e.g., isomerization or reduction).
- Product Release : The product is released from the metal center, regenerating the catalyst for subsequent cycles.
Mechanism of Action
The mechanism by which Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Compounds
Ru-1 is distinguished from other ruthenium catalysts by its oxidation state (IV), ligand architecture, and reaction specificity. Below is a detailed comparison with structurally or functionally related complexes:
Dichloro(imidazolidine-2-thione)(η⁶-arene)ruthenium(II) Complexes
- Structure : Ru(II) complexes with η⁶-bound arenes (e.g., toluene, biphenyl) and imidazolidine-2-thione ligands .
- Catalytic Activity : These complexes are primarily used in hydrogenation and transfer hydrogenation reactions. Unlike Ru-1, they lack activity in acetylene-mediated amide coupling due to their lower oxidation state (Ru(II)) and steric hindrance from the thione ligand .
- Performance : Yields in hydrogenation reactions range from 72% to 76%, significantly lower than Ru-1’s 99% efficiency in amide synthesis .
Dichloro(p-cymene)triphenylphosphineruthenium(II)
- Structure: Ru(II) complex with a p-cymene ligand and phosphine donors .
- Catalytic Activity: Used for CO₂ hydrogenation to formate salts.
- Thermal Stability : Decomposes above 150°C, whereas Ru-1 remains stable under amide synthesis conditions (80–100°C) .
Dichloro[5,10,15,20-tetrakis(trimethylphenyl)porphinato]ruthenium(IV)
- Structure : Ru(IV) porphyrin complex with a macrocyclic ligand .
- Catalytic Activity: Specializes in oxidation reactions (e.g., epoxidation of alkenes) due to its redox-active porphyrin ligand. Unlike Ru-1, it is ineffective in atom-economic amide synthesis .
- Substrate Scope: Limited to electron-rich alkenes, whereas Ru-1 accommodates diverse amines and carboxylic acids .
[RuCl₂(PPh₃)₃] (Ph = phenyl)
- Structure : Ru(II) complex with phosphine ligands .
- Catalytic Activity : Tested for hydroacyloxylation but showed poor yields (<30%) compared to Ru-1 (99%) due to rapid phosphine dissociation and catalyst deactivation .
- Ligand Sensitivity : Requires bulky phosphines for stability, whereas Ru-1 operates without additional ligands in amide synthesis .
Performance Data and Selectivity
Mechanistic Insights and Stability
- Ligand Dynamics : The dodecatrienyl ligand in Ru-1 partially dissociates under reaction conditions, forming transient Ru(III) species (e.g., [RuCl₂(amine)₄]⁺), which regenerate the active Ru(IV) catalyst .
- Oxidation State Advantage : Ru(IV) facilitates oxidative addition steps critical for acetylene activation, a process inaccessible to Ru(II) analogs .
- Stability Limitations : While Ru-1 is stable in NMP, ligand dissociation occurs in polar solvents like THF, reducing catalytic efficiency .
Biological Activity
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV), with the CAS number 12170-97-7, is a ruthenium-based compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant case studies to provide a comprehensive overview of its significance in biological research.
- Molecular Formula : C₁₂H₁₈Cl₂Ru
- Molecular Weight : 334.2 g/mol
- Appearance : Orange crystalline solid
- IUPAC Name : Dichloro(2,6,10-dodecatriene-1,12-diyl)ruthenium(IV)
The compound is characterized by its unique structure which includes a dodecatriene ligand coordinated to a ruthenium center. The presence of chlorine atoms enhances its reactivity and potential catalytic properties.
Anticancer Properties
Research indicates that dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Case Study 1 : A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Case Study 2 : Another investigation involving prostate cancer cells (PC-3) revealed that the compound disrupted cell cycle progression and increased the expression of pro-apoptotic proteins .
Catalytic Activity
Beyond its biological implications, dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) serves as an efficient catalyst in organic reactions. Its ability to facilitate the isomerization of allylic alcohols into carbonyl compounds has been well documented:
- Research Finding : The compound demonstrated high catalytic efficiency in both organic and aqueous media, making it versatile for various synthetic applications .
The biological activity of dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by generating ROS, leading to cellular damage and apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, causing strand breaks and inhibiting replication processes .
- Enzyme Inhibition : It has been proposed that the compound may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects .
Summary of Research Findings
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Case Study 1 | MCF-7 (Breast Cancer) | Dose-dependent inhibition of proliferation | Apoptosis induction |
| Case Study 2 | PC-3 (Prostate Cancer) | Disruption of cell cycle | Increased pro-apoptotic proteins |
| Catalytic Activity | Various Organic Reactions | High efficiency in isomerization | Catalytic transformation |
Q & A
Q. What is the established synthetic route for Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)?
The compound is synthesized via the reaction of ruthenium trichloride (RuCl₃) with butadiene in 2-methoxyethanol at 90°C. This method produces a bis(allyl)-ruthenium(IV) complex, analogous to nickel-based systems for butadiene trimerization. The reaction mechanism involves coordination and cyclization of the diene to form the dodecatrienyl ligand. Characterization includes NMR spectroscopy to confirm the structure .
Q. What catalytic applications are documented for this ruthenium complex?
The compound is an efficient catalyst for:
- Isomerization of allylic alcohols to carbonyl compounds in both organic (THF) and aqueous media, achieving high yields under mild conditions .
- Deprotection of N-allylic amines , enabling selective cleavage of protecting groups in synthetic pathways .
- Amide bond formation via acetylene-mediated coupling of carboxylic acids and amines, with yields up to 81% in dioxane .
Q. What spectroscopic methods are used to characterize this catalyst's stability under reaction conditions?
Electrospray ionization mass spectrometry (ESI-MS) is critical for tracking speciation. For example, in solutions containing benzylamine and THF, ESI-MS detected partial retention of the dodecatrienyl ligand on Ru(IV), alongside Ru(III) species like [RuCl₂(C₇H₉N)₄]⁺. These findings suggest ligand dissociation under catalytic conditions, necessitating stability assessments during reaction optimization .
Advanced Research Questions
Q. How can solvent selection optimize amidation reactions catalyzed by this complex?
Solvent polarity and coordination ability significantly impact yields. For acetylene-mediated amidations:
| Solvent | Yield (%) |
|---|---|
| Dioxane | 81 |
| THF | 62 |
| Methanol | 62 |
| Dioxane enhances reactivity due to its moderate polarity and ability to stabilize intermediates. Avoid strongly coordinating solvents (e.g., water) that may deactivate the catalyst . |
Q. How does the oxidation state of ruthenium affect catalytic performance in amidations?
Comparative studies show Ru(IV) outperforms Ru(0) and Ru(II) complexes. For example:
Q. What strategies address contradictions in reported catalyst stability data?
Discrepancies between ESI-MS data (showing ligand retention) and catalytic conditions (ligand dissociation) can be resolved by:
Q. How does this catalyst compare to other Ru systems in atom-economical amide synthesis?
This complex enables a one-pot, waste-minimized protocol using alkynes (e.g., ethoxyacetylene) as coupling reagents. It produces volatile byproducts (e.g., ethyl acetate) instead of stoichiometric waste, achieving >80% yields for diverse amides, including dipeptides. Competing Ru(II) systems require harsh conditions or generate non-volatile residues .
Q. What experimental design principles apply to isomerization reactions in aqueous media?
Key considerations:
- pH control : Neutral or slightly acidic conditions prevent hydroxide-induced decomposition.
- Substrate solubility : Use water-miscible co-solvents (e.g., acetone) for hydrophobic allylic alcohols.
- Catalyst loading : 1–2 mol% suffices for turnover numbers >50 .
Data Contradiction Analysis
Q. Why do catalytic yields vary between literature reports for similar substrates?
Discrepancies often arise from:
- Oxygen sensitivity : Ru(IV) complexes are prone to oxidation; inert atmosphere protocols (glovebox/Schlenk line) improve reproducibility.
- Substrate purity : Trace peroxides in allylic alcohols deactivate the catalyst. Pre-treatment with activated alumina is recommended .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
